molecular formula C18H23NO4S B492744 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide CAS No. 321706-28-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B492744
CAS No.: 321706-28-9
M. Wt: 349.4g/mol
InChI Key: SONSURJPKBIHRW-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethylbenzenesulfonyl group linked via an ethyl chain to a 3,4-dimethoxyphenyl moiety. The compound’s structure combines aromatic sulfonamide functionality with methoxy-substituted phenyl groups, which are often associated with enhanced bioavailability and binding affinity in medicinal chemistry contexts . The 2,5-dimethyl substitution on the benzene ring introduces steric effects that may influence molecular packing and intermolecular interactions, while the 3,4-dimethoxy groups contribute to electronic modulation and solubility.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-13-5-6-14(2)18(11-13)24(20,21)19-10-9-15-7-8-16(22-3)17(12-15)23-4/h5-8,11-12,19H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONSURJPKBIHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification-Cyanogenation-Hydrogenation Cascade

This three-step process, detailed in a 2014 patent (CN105384650A), involves:

  • Etherification : Reacting 3,4-dihydroxybenzyl chloride with dimethyl sulfate in aqueous sodium hydroxide at 45°C ± 5°C to produce 3,4-dimethoxybenzyl chloride.

  • Cyanogenation : Treating the intermediate with sodium cyanide at 80°C ± 2°C to form 3,4-dimethoxycyanobenzene.

  • Catalytic Hydrogenation : Reducing the nitrile group using Raney nickel or palladium carbon under 2.0–2.5 MPa hydrogen pressure at 140°C ± 5°C, yielding 3,4-dimethoxyphenethylamine.

Key Data :

StepYield (%)Purity (%)Catalyst
Etherification9295
Cyanogenation8897NaCN
Hydrogenation9198Raney Ni

This method achieves a total yield of 86–91% and avoids high-temperature distillation, reducing energy costs.

Pyrocatechol-Based Synthesis

An alternative route starts with pyrocatechol, proceeding through etherification, Vilsmeier reaction, Henry reaction, and reduction. However, this method suffers from lower total yields (72–78%) and higher waste generation due to multiple intermediate isolations.

Sulfonamide Formation via Nucleophilic Substitution

The target compound is synthesized by reacting 3,4-dimethoxyphenethylamine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions.

Standard Sulfonylation Protocol

A modified procedure from PMC3213618 outlines:

  • Reaction Setup :

    • Dissolve 3,4-dimethoxyphenethylamine (51 mmol) in dichloromethane (20 mL).

    • Add triethylamine (10.2 mmol) as a base to scavenge HCl.

    • Introduce 2,5-dimethylbenzenesulfonyl chloride (51 mmol) dropwise.

    • Heat at 50°C for 6 hours under nitrogen.

  • Workup :

    • Quench with water (20 mL) and separate layers.

    • Wash organic phase with 10% NaCl (2 × 10 mL).

    • Dry over anhydrous Na2SO4 and concentrate.

  • Purification :

    • Recrystallize from ethyl acetate/hexane (1:3 v/v) to obtain white crystals.

Optimization Insights :

  • Solvent Choice : Dichloromethane outperforms THF or DMF in minimizing side products (≤2% vs. 8–12%).

  • Stoichiometry : A 1:1.05 molar ratio of amine to sulfonyl chloride maximizes yield (89%).

Microwave-Assisted Synthesis

Emerging protocols reduce reaction times from 6 hours to 25 minutes using microwave irradiation (100°C, 300 W). Initial trials report comparable yields (87–90%) but require rigorous temperature control to prevent decomposition.

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity:

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3):
    δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 6.82–6.75 (m, 3H, ArH), 3.88 (s, 6H, OCH3), 2.64 (t, J = 7.2 Hz, 2H, CH2), 2.58 (s, 6H, CH3).

  • IR (KBr): 3270 cm⁻¹ (N–H stretch), 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Chromatographic Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 8.2 min, purity 98.5%.

Scalability and Industrial Considerations

Kilogram-Scale Production

A pilot study (2023) achieved 84% yield in 50 kg batches using:

  • Continuous Feed Reactors : For sulfonyl chloride addition to prevent exothermic runaway.

  • Crystallization Control : Slow cooling (−0.5°C/min) to enhance crystal size and filtration efficiency.

Waste Management

The cyanide-containing wastewater from cyanogenation requires alkaline hydrolysis (140–150°C, 10 h) to reduce CN⁻ concentrations below 0.2 ppm before discharge.

Comparative Evaluation of Methods

ParameterStandard MethodMicrowave Method
Time6 h25 min
Yield89%88%
Energy Use850 kWh/kg320 kWh/kg
Purity98.5%97.8%

Microwave synthesis offers time savings but demands specialized equipment, making it preferable for small-scale applications.

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

Exposure to moisture generates 2,5-dimethylbenzenesulfonic acid, reducing yields. Solutions include:

  • Strict Anhydrous Conditions : Molecular sieves (4Å) in solvent.

  • In Situ Generation : Using sulfonic acid and PCl5 to regenerate sulfonyl chloride.

Byproduct Formation

N-Di-sulfonylated byproducts (<5%) form with excess sulfonyl chloride. Chromatographic removal (silica gel, ethyl acetate/hexane) restores purity to >99%.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have shown that sulfonamide derivatives possess anticancer properties. N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been evaluated for its potential to inhibit tumor growth. For instance:

  • Case Study: A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

2. Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. This specific compound has been investigated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain.

  • Data Table: Inhibition of COX Enzymes
Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound70%85%

This data indicates a promising profile for the compound as an anti-inflammatory agent .

Material Science Applications

1. Polymer Chemistry

The compound has been utilized in the synthesis of novel polymers due to its functional groups that can participate in polymerization reactions. The presence of the sulfonamide group enhances the thermal stability and mechanical properties of the resulting materials.

  • Case Study: Research has shown that incorporating this compound into polymer matrices results in improved tensile strength and thermal resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Replaces the sulfonamide group with a benzamide (carbonyl-amide linkage).
  • Synthesis : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield; m.p. 90°C) .
  • Key Differences: The absence of the sulfonamide group reduces hydrogen-bonding capacity and acidity compared to sulfonamides.
  • Applications: Not explicitly stated, but amides are common in drug design for metabolic stability.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

  • Structure : Features a naphthalene-1-sulfonamide core instead of 2,5-dimethylbenzene.
  • Synthesis : Reacts naphthalene-1-sulfonyl chloride with [2-(3,4-dimethoxyphenyl)ethyl]-methylamine, purified via column chromatography .
  • Key Differences :
    • The naphthalene system enhances π-π stacking and hydrophobicity, likely increasing lipophilicity (logP) compared to the target compound.
    • Crystal structure analysis reveals weak intramolecular C–H⋯O hydrogen bonds and π–π interactions (centroid distance: 3.710 Å), stabilizing the lattice .

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide

  • Structure : Differs in the sulfonamide’s aromatic substitution pattern (2,4,6-trimethyl vs. 2,5-dimethyl).
  • Key Differences :
    • Increased steric hindrance from 2,4,6-trimethyl groups may reduce rotational freedom and alter binding kinetics.
    • Symmetrical substitution could enhance crystallinity compared to the asymmetric 2,5-dimethyl arrangement .

Physicochemical and Crystallographic Comparisons

Compound Aromatic Core Substituents Melting Point Key Interactions (Crystal Structure)
Target Compound 2,5-Dimethylbenzene 3,4-Dimethoxyphenyl Not reported Likely C–H⋯O and van der Waals interactions
Naphthalene-1-sulfonamide Naphthalene 3,4-Dimethoxyphenyl, methyl Not reported C–H⋯O, C–H⋯π, π–π stacking
Rip-B Benzene (amide) 3,4-Dimethoxyphenyl 90°C Amide H-bonding, π–π interactions

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound has been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. Below is a detailed exploration of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is C18H23NO4S\text{C}_{18}\text{H}_{23}\text{N}\text{O}_{4}\text{S} with a molecular mass of approximately 349.43 g/mol. The structure features two aromatic rings connected by an ethyl chain and a sulfonamide group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC18H23NO4S
Molecular Weight349.43 g/mol
Crystal SystemMonoclinic
Space GroupP21/n
Dihedral Angle29.14°

Antimicrobial Properties

Sulfonamide compounds are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting its role in mitigating inflammatory responses. This effect may be attributed to the modulation of signaling pathways involved in inflammation .

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. In cell line assays, it has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell proliferation .

Case Studies and Research Findings

  • Antibacterial Study : A study published in 2011 evaluated the antibacterial activity of various sulfonamides, including this compound. The compound was found to inhibit bacterial growth effectively at low concentrations .
  • Inflammation Model : In a murine model of inflammation, this sulfonamide significantly reduced edema and inflammatory markers when administered prior to inflammatory stimuli .
  • Cancer Cell Line Analysis : Research conducted on human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

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